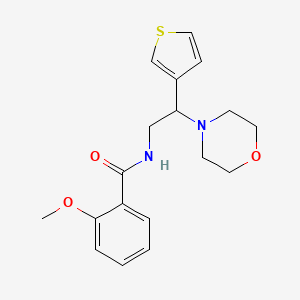

2-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide, also known as MTEB, is a chemical compound that has been studied for its potential use in scientific research. MTEB is a benzamide derivative that has been found to have various biochemical and physiological effects, making it a promising compound for further research.

Applications De Recherche Scientifique

Polyesteramides with Functional Groups

Research on the synthesis of biodegradable polyesteramides incorporating morpholine-2,5-dione derivatives, featuring benzyl-protected carboxylic acid, benzyloxycarbonyl-protected amine, and p-methoxy-protected thiol groups, highlights the creation of polymers with pendant functional groups through ring-opening copolymerization processes. These developments demonstrate the utility of morpholine derivatives in designing polymers with specific functionalities, potentially applicable in various scientific and industrial contexts (Veld, Dijkstra, & Feijen, 1992).

Copolymeric Systems for UV-Curable Coatings

Another study delves into copolymers of morpholine-containing monomers, specifically designed for ultraviolet-curable coatings. These copolymers, which incorporate photoinitiator moieties like thioxanthone and α-aminoacetophenone, showcase the versatility of morpholine derivatives in developing advanced materials for applications such as pigmented coatings, offering insights into the role of these compounds in photopolymerization processes (Angiolini, Caretti, Corelli, Carlini, & Rolla, 1997).

Organic Synthesis and Medicinal Chemistry

Gefitinib Synthesis

The synthesis of Gefitinib, an important anticancer agent, involves the conversion of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile into benzamide and benzonitrile derivatives, highlighting the utility of morpholine derivatives in the synthesis of complex pharmaceuticals (Jin, Chen, Zou, Shi, & Ren, 2005).

Antimicrobial Triazole Derivatives

Research into 1,2,4-triazole derivatives containing morpholine moieties as antimicrobial agents showcases the synthesis of compounds with potent antimicrobial activity. These studies illustrate the potential of incorporating morpholine derivatives into heterocyclic compounds for developing new antimicrobial agents (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).

Propriétés

IUPAC Name |

2-methoxy-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-22-17-5-3-2-4-15(17)18(21)19-12-16(14-6-11-24-13-14)20-7-9-23-10-8-20/h2-6,11,13,16H,7-10,12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXQZSYJZMHCCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2969045.png)

![4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2969046.png)

![1,3-Dichloro-2-[(2-methylsulfanylphenyl)methylsulfanyl]benzene](/img/structure/B2969049.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-bromophenyl)methanone](/img/structure/B2969050.png)

![8-(sec-butyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2969051.png)

![1-[3-[(4-Chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropan-2-one](/img/structure/B2969055.png)

![5-(Dimethylamino)-N-[2-(prop-2-enoylamino)ethyl]pyridine-2-carboxamide](/img/structure/B2969064.png)